TP-808

Catalog No.
S545662
CAS No.
852821-06-8
M.F
C26H34N2O5Si
M. Wt
482.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TP-808

CAS Number

852821-06-8

Product Name

TP-808

IUPAC Name

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione

Molecular Formula

C26H34N2O5Si

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3/t18-,21-,26-/m0/s1

InChI Key

SLXLVVLJLQJWFG-JCWFFFCVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

TP808; TP-808; TP 808.

Canonical SMILES

CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@]12[C@@H](CC=CC1=O)[C@@H](C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C

The exact mass of the compound (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione is 482.2237 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione is a complex organic molecule featuring multiple functional groups. This compound contains a naphtho[2,3-d]isoxazole core, which is a bicyclic structure known for its diverse biological activities. The presence of a benzyloxy group and a tert-butyldimethylsilyl ether enhances its solubility and stability, while the dimethylamino group may contribute to its pharmacological properties. The stereochemistry indicated by the (4aS,8aS,9S) configuration suggests specific spatial arrangements that could influence its interaction with biological targets.

Involving this compound can be categorized into several types depending on the functional groups present:

  • Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it may react with electrophiles.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination to form double bonds or other functional groups.
  • Redox Reactions: The presence of various functional groups allows for potential oxidation-reduction reactions, which could be relevant in biological systems.

The biological activity of this compound is primarily linked to its structural features. Compounds with similar naphtho[2,3-d]isoxazole frameworks have been reported to exhibit:

  • Anticancer Activity: Many derivatives demonstrate cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: Some studies suggest that compounds in this class can modulate inflammatory pathways.
  • Antimicrobial Effects: The presence of specific functional groups may enhance the compound's ability to inhibit microbial growth.

The synthesis of this compound typically involves several steps:

  • Formation of the Naphtho[2,3-d]isoxazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The benzyloxy and tert-butyldimethylsilyl groups can be introduced using standard organic synthesis techniques such as alkylation or silylation.
  • Final Modifications: The dimethylamino group can be added through amination reactions.

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Chemical Probes: Its unique structure could be utilized as a chemical probe in biochemical assays to study specific biological processes.
  • Material Science: The stability and solubility characteristics might allow for applications in developing new materials or coatings.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking: This computational method can predict how the compound binds to specific proteins or enzymes.
  • In Vitro Assays: These experiments can assess the biological effects of the compound on cell lines or isolated tissues.
  • Binding Affinity Measurements: Techniques like surface plasmon resonance can quantify the strength of interactions between the compound and its targets.

Similar compounds include:

  • Naphtho[2,3-d]isoxazole derivatives
  • Dimethylamino-substituted naphthalene compounds
  • Benzyloxy-containing heterocycles

Comparison Table

Compound NameStructure TypeBiological ActivityUnique Features
Compound ANaphtho[2,3-d]isoxazoleAnticancerLacks dimethylamino group
Compound BDimethylamino naphthaleneAntimicrobialNo benzyloxy substitution
Compound CBenzyloxy heterocycleAnti-inflammatoryDifferent core structure

The uniqueness of (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione lies in its specific arrangement of functional groups and stereochemistry that may confer distinct pharmacological properties not seen in other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Exact Mass

482.22369872 Da

Monoisotopic Mass

482.22369872 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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